molecular formula C9H12N2O4S B8573318 2-nitrobenzyl-N,N-dimethylsulfonamide

2-nitrobenzyl-N,N-dimethylsulfonamide

Cat. No.: B8573318
M. Wt: 244.27 g/mol
InChI Key: LJOMQIQZJSIQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzyl-N,N-dimethylsulfonamide is a chemical compound of interest in synthetic and medicinal chemistry research, particularly for its sulfonamide and nitrobenzyl functional groups. Sulfonamides are a prominent class of compounds in pharmaceutical science, known for their ability to interact with biological targets like enzymes . The nitrobenzyl moiety, especially in the ortho position, is widely recognized as a photolabile "caging" group—a protecting group that can be removed upon irradiation with light to release an active molecule . This makes compounds featuring this group valuable tools for photochemical studies and for the controlled release of bioactive molecules in laboratory settings . Researchers are exploring such compounds to develop light-activated probes and to study reaction mechanisms. The specific physicochemical properties and research applications of this compound are an active area of scientific investigation. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

N,N-dimethyl-1-(2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-10(2)16(14,15)7-8-5-3-4-6-9(8)11(12)13/h3-6H,7H2,1-2H3

InChI Key

LJOMQIQZJSIQKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Chain Length and Sulfonamide Substitution

Evidence from NKCC1 inhibitor studies highlights the critical role of alkyl chain length and sulfonamide substitution (Table 1):

Compound Substituents on Sulfonamide Alkyl Chain Inhibitory Activity at 100 μM (%) Reference
2-Nitrobenzyl-N,N-dimethylsulfonamide (Compound 25) N,N-Dimethyl n-Octyl 71.7 ± 7% (similar to bumetanide)
Compound 17 Primary (-NH₂) n-Octyl 24 ± 8.5%
Compound 21 N-Methyl n-Octyl 20.1 ± 14.7%
Compound 23 N,N-Dimethyl n-Butyl 15.6 ± 5.4%

Key Findings :

  • N,N-Dimethylation significantly enhances activity compared to primary or mono-methylated sulfonamides. For example, compound 25 (N,N-dimethyl, n-octyl) shows 71.7% inhibition, outperforming compound 17 (primary, n-octyl) at 24% .
  • Longer alkyl chains (e.g., n-octyl vs. n-butyl) improve activity when paired with N,N-dimethylation, likely due to increased membrane permeability or target binding .

Nitro Group Position and Aromatic Substitution

  • 4-Nitrobenzenesulfonamides: Derivatives like 4-chloro-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzenesulfonamide () prioritize para-substitution, which alters electronic effects and solubility but is less explored in NKCC1 contexts .

Physicochemical Properties

  • Acidity : N,N-Dimethylsulfonamide groups exhibit lower acidity (pKa ~10–12) compared to primary sulfonamides (pKa ~8–10), affecting ionization and bioavailability .
  • Lipophilicity : The dimethylated nitrogen increases logP values, enhancing blood-brain barrier penetration, as seen in neuroactive compounds .

Research Findings and Implications

  • Synergistic Effects : Combining N,N-dimethylation with extended alkyl chains (e.g., n-octyl) maximizes NKCC1 inhibition, suggesting a balance between lipophilicity and steric compatibility .
  • Synthetic Flexibility : The nitrobenzyl group allows for regioselective modifications, enabling targeted drug design .
  • Limitations : Carboxylic acid-containing derivatives (e.g., compound 26 in ) show reduced activity, likely due to ionization at physiological pH .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-nitrobenzyl-N,N-dimethylsulfonamide?

Answer:
The synthesis typically involves sequential nitration and sulfonamide formation. A common route starts with nitrobenzyl bromide reacting with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the nitrobenzylamine intermediate. Subsequent sulfonylation with a sulfonyl chloride (e.g., methanesulfonyl chloride) in dichloromethane or THF, catalyzed by triethylamine, yields the target compound . Key considerations include:

  • Nitration control : Ensure regioselectivity to avoid ortho/meta byproducts.
  • Sulfonylation efficiency : Use anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical due to polar byproducts.

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : Confirm the absence of unreacted dimethylamine (δ 2.8–3.1 ppm for N–CH₃) and verify sulfonamide linkage via S=O peaks in IR (~1350 cm⁻¹ and 1150 cm⁻¹) .
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) .
  • Elemental analysis : Validate empirical formula consistency (C₉H₁₂N₂O₄S).

Advanced: How can researchers address low yields during sulfonamide bond formation?

Answer:
Low yields often stem from competing hydrolysis or incomplete amine activation. Mitigation strategies include:

  • Activation of the amine : Pre-form the amine hydrochloride salt to enhance nucleophilicity.
  • Solvent optimization : Use DMF or DMSO to stabilize intermediates, as they reduce sulfonyl chloride hydrolysis .
  • Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions.
  • Mole ratio : Use a 1.2:1 excess of sulfonyl chloride to amine to drive the reaction .

Advanced: How should contradictory biological activity data (e.g., antimicrobial assays) be analyzed?

Answer:
Discrepancies may arise from assay conditions or compound stability:

  • Assay reproducibility : Validate using standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .
  • Compound stability : Test degradation in assay media (e.g., PBS at 37°C) via HPLC. Nitro groups may undergo reduction under anaerobic conditions, altering bioactivity .
  • Structure-activity relationship (SAR) : Compare with analogs (e.g., 4-nitro derivatives) to isolate electronic or steric effects .

Advanced: What computational tools are suitable for predicting the reactivity of this compound in nucleophilic substitutions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and identify reactive sites (e.g., sulfonamide sulfur as an electrophilic center) .
  • Molecular docking : Predict interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina .
  • Solvent effects : Simulate solvation energies with COSMO-RS to optimize reaction solvents .

Intermediate: How does the nitro group influence the compound’s stability under storage or reaction conditions?

Answer:
The nitro group confers sensitivity to light and reducing agents:

  • Photodegradation : Store in amber vials at –20°C; monitor via UV-Vis (λmax ~260 nm) for decomposition .
  • Reduction risks : Avoid thiol-containing buffers (e.g., DTT) in biological assays, as nitro may convert to amine .
  • Thermal stability : TGA/DSC analysis can determine decomposition thresholds (>150°C typical) .

Advanced: What strategies improve regioselectivity in derivatizing the nitrobenzyl moiety?

Answer:

  • Directed ortho-metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions .
  • Protecting groups : Temporarily block the sulfonamide with Boc to direct nitration or halogenation .
  • Electrophilic aromatic substitution (EAS) : Modulate electronic effects (e.g., electron-withdrawing nitro) to favor para-substitution in further reactions .

Advanced: How can researchers resolve challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Seeding : Introduce microcrystals from a saturated solution to induce nucleation .
  • Temperature gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice formation .

Intermediate: What analytical techniques are critical for detecting decomposition products during long-term biological assays?

Answer:

  • LC-MS/MS : Monitor for nitro-to-amine reduction products (mass shift Δm/z = –45) .
  • TLC with UV detection : Spot degradation using silica plates and ethyl acetate eluent .
  • Stability-indicating assays : Compare bioactivity at t = 0 and t = 24 hours to correlate potency loss with degradation .

Advanced: How can cross-disciplinary approaches (e.g., materials science) expand the applications of this compound?

Answer:

  • Polymer functionalization : Incorporate into sulfonated polymers for proton-exchange membranes (PEMs) via radical polymerization .
  • Metal-organic frameworks (MOFs) : Use the sulfonamide as a linker for gas adsorption studies .
  • Photoresponsive materials : Exploit nitro group photoisomerization for smart coatings .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.